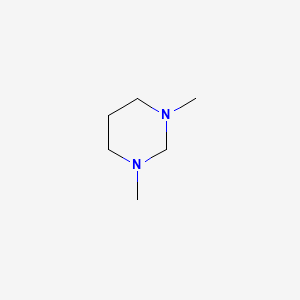
Pyrimidine, hexahydro-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-1,3-diazinane is a nitrogen-containing heterocyclic compound. It belongs to the class of diazinanes, which are characterized by a six-membered ring structure with two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dimethyl-1,3-diazinane can be synthesized through several methods. One common approach involves the reaction of malonic ester with 1,3-dimethylurea in the presence of a catalyst such as sodium alcoholate. The reaction is typically carried out in a solvent like lower aliphatic alcohol at elevated temperatures (60-120°C) with reflux for 9-10 hours .
Industrial Production Methods
In industrial settings, the production of 1,3-dimethyl-1,3-diazinane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The final product is often purified through crystallization and recrystallization processes to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-1,3-diazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
1,3-dimethyl-1,3-diazinane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving nitrogen-containing heterocycles.
Industry: Used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1,3-diazinane involves its interaction with molecular targets and pathways. The compound’s nitrogen atoms can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. Specific pathways and targets depend on the context of its use, such as in medicinal chemistry or material science .
Comparison with Similar Compounds
Similar Compounds
1,2-diazinane: Another isomer with nitrogen atoms in different positions.
1,4-diazinane (piperazine): Commonly used in pharmaceuticals.
Pyrimidine: An aromatic diazine with significant biological importance
Uniqueness
1,3-dimethyl-1,3-diazinane is unique due to its specific nitrogen positioning, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from synthetic chemistry to potential therapeutic uses .
Biological Activity
Pyrimidine, hexahydro-1,3-dimethyl- (C6H14N2) is a bicyclic compound characterized by its unique structural features and biological activities. This compound falls under the category of pyrimidines, which are known for their significant roles in medicinal chemistry due to their diverse biological properties.
Pharmacological Properties
Pyrimidine derivatives, including hexahydro-1,3-dimethyl-, exhibit a wide range of biological activities:
- Antimicrobial Activity : These compounds have been shown to possess antibacterial and antifungal properties. For instance, studies indicate that certain pyrimidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating significant efficacy at various concentrations .
- Anticancer Potential : Pyrimidine derivatives are recognized for their anticancer properties. Research has highlighted that specific pyrimidine compounds can inhibit cancer cell growth and exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and A549. The half-maximal inhibitory concentration (IC50) values for these compounds show promising results in comparison to standard chemotherapeutics like etoposide .
- Anti-inflammatory Effects : Some pyrimidine derivatives have demonstrated anti-inflammatory activities, which may be beneficial in treating conditions characterized by inflammation .
- Antioxidant Activity : Pyrimidines are also noted for their antioxidant properties, contributing to their potential in preventing oxidative stress-related diseases .
The mechanisms through which pyrimidine derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Many pyrimidines act as inhibitors of key enzymes involved in cancer progression or bacterial metabolism. For example, certain compounds can inhibit dihydrofolate reductase, an essential enzyme for nucleotide synthesis in both bacteria and cancer cells .
- Receptor Modulation : Pyrimidines can interact with various receptors in the body, modulating pathways involved in cell proliferation and apoptosis. This receptor interaction is crucial for their anticancer and anti-inflammatory effects .
Case Studies
- Anticancer Activity Study :
- Antibacterial Efficacy :
Summary of Biological Activities of Pyrimidine Derivatives
IC50 Values for Selected Pyrimidine Compounds
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 12 | MCF-7 | 0.09 |
| 13 | A549 | 0.03 |
| 16 | Colo-205 | 0.01 |
Properties
CAS No. |
10556-96-4 |
|---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1,3-dimethyl-1,3-diazinane |
InChI |
InChI=1S/C6H14N2/c1-7-4-3-5-8(2)6-7/h3-6H2,1-2H3 |
InChI Key |
DCPLDPXQOOHYSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















